molecular formula C5H14ClNO B1369065 2-Methoxy-1-butanamine hydrochloride CAS No. 1050509-60-8

2-Methoxy-1-butanamine hydrochloride

Cat. No.: B1369065
CAS No.: 1050509-60-8
M. Wt: 139.62 g/mol
InChI Key: RGSZAKKDYBBCIB-UHFFFAOYSA-N
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Description

2-Methoxy-1-butanamine hydrochloride (CAS: 1050509-60-8) is a tertiary amine hydrochloride with the molecular formula C₅H₁₃NO·HCl and a monoisotopic mass of 103.09972 Da . Its structure includes a methoxy (-OCH₃) group at the second carbon and an amine group (-NH₂) at the first carbon of a butane chain, forming a hydrochloride salt. Key identifiers include:

  • SMILES: CCC(CN)OC
  • InChIKey: VUZDMYKIULCESL-UHFFFAOYSA-N .

Notably, this compound is referenced in 118 patents but lacks peer-reviewed literature, suggesting industrial relevance in synthetic chemistry or pharmaceutical intermediates .

Properties

IUPAC Name

2-methoxybutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(4-6)7-2;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSZAKKDYBBCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050509-60-8
Record name (2-Methoxybutyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-butanamine hydrochloride typically involves the reaction of 2-methoxy-1-butanamine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-Methoxy-1-butanamine

    Reagent: Hydrochloric acid (HCl)

    Reaction: The amine group of 2-Methoxy-1-butanamine reacts with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic principles as the laboratory preparation, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-butanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Methoxy-1-butanamine hydrochloride serves as a building block for more complex molecules. It is utilized as an intermediate in the preparation of various organic compounds. Its unique structure allows for specific reactions that can lead to the formation of new chemical entities.

Biology

The compound is employed in biochemical studies to investigate the behavior of amine-containing compounds. Its ability to interact with biological molecules makes it valuable for studying molecular mechanisms and pathways.

Medicine

Research into the therapeutic potential of this compound is ongoing. Studies indicate it may have applications in developing new pharmaceuticals, particularly in areas related to neuroprotection and other neurological disorders.

Industrial Applications

In industry, this compound acts as a precursor for manufacturing various chemicals and materials. Its properties make it suitable for producing specialty chemicals used in pharmaceuticals and agrochemicals.

Neuroprotection Study

A recent study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases.

Synthesis of Novel Compounds

Research has demonstrated that using this compound as a precursor can yield novel compounds with enhanced biological activities. For instance, derivatives synthesized from this compound showed improved efficacy against certain bacterial strains, highlighting its potential in antibiotic development.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-butanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methoxy-1-butanamine hydrochloride with structurally related amine hydrochlorides:

Compound Name Molecular Formula Key Structural Features Applications/Patents Safety Notes
This compound C₅H₁₃NO·HCl Methoxy group on C2; linear butane chain 118 patents ; synthesis intermediate No direct safety data available
2-Methoxyamphetamine hydrochloride C₁₀H₁₆NO·HCl Methoxy group on C2; phenyl-substituted amphetamine Research use Health hazard rating: 2; requires 48-hour medical observation
2-Phenyl-1-propanamine hydrochloride C₉H₁₄ClN Phenyl group on C2; propane backbone Market consumption data tracked (1997–2046) No specific hazards reported
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride C₇H₁₅NO·HCl Cyclobutylmethoxy group; ethane chain Pharmaceutical/agrochemical research No explicit data; handled as a versatile intermediate
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₇NO₂·HCl Ester group; branched dimethyl substituents Synthetic intermediate (e.g., for fluorophenyl derivatives) Reacts with dioxane/HCl; no acute hazards reported

Physicochemical and Functional Differences

Synthetic Utility: The target compound’s high patent count (118) contrasts with methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which is used in multi-step syntheses involving fluorophenyl groups . 2-Methoxyamphetamine hydrochloride’s amphetamine backbone suggests psychoactive research applications, though safety protocols are stricter due to its health hazards .

Safety Profiles: 2-Methoxyamphetamine hydrochloride requires stringent medical monitoring after exposure, unlike the target compound, whose hazards are undocumented .

Commercial and Research Relevance

  • Patent vs. Literature Disparity: The target compound’s absence in literature (0 citations) versus 118 patents suggests proprietary industrial use, such as in chiral synthesis or catalysis . In contrast, 3-amino-2-methylbutanol (C₅H₁₃NO) has 3 suppliers and commercial availability, indicating broader applicability .
  • Market Data : 2-Phenyl-1-propanamine hydrochloride has long-term consumption projections (1997–2046), reflecting sustained demand in niche markets .

Biological Activity

2-Methoxy-1-butanamine hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5_5H14_{14}ClNO, with a molecular weight of 139.62 g/mol. The presence of a methoxy group and a butylamine backbone contributes to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC5_5H14_{14}ClNO
Molecular Weight139.62 g/mol
SolubilitySoluble in water
AppearanceWhite crystalline powder

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in modulating metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction pathways. This interaction can lead to alterations in cellular responses, potentially affecting physiological processes such as neurotransmission.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that the compound possesses antioxidant properties, which can help mitigate oxidative stress in cells.
  • Neuroprotective Effects : Preliminary investigations suggest that it may offer protective effects against neurodegenerative conditions by modulating neuroinflammatory responses.
  • Potential Therapeutic Applications : The compound is being explored for its potential role in treating conditions such as anxiety and depression due to its effects on neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neuroprotection : A study published in the International Journal of Molecular Sciences highlighted the compound's ability to reduce neuronal cell death in vitro under oxidative stress conditions, suggesting potential applications in neurodegenerative disease treatment .
  • Antioxidant Capacity Evaluation : Research conducted at the University of Twente assessed the antioxidant capacity of various methoxy-substituted amines, including this compound. Results indicated significant radical scavenging activity, supporting its use as a natural antioxidant .
  • Enzymatic Interactions : In a study focusing on enzyme kinetics, it was found that this compound could inhibit specific enzymes involved in metabolic pathways, thus providing insights into its pharmacological potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Methoxy-1-propanamine HydrochlorideSimple propanamine structureLess sterically hindered
1-Amino-2-methylpropan-2-olFeatures an alcohol functional groupDifferent reactivity due to hydroxyl presence
2-Ethoxy-propylamine HydrochlorideEthoxy group instead of methoxyAlters solubility and interaction profiles
This compound Longer carbon chain with similar functional groupsPotentially different pharmacokinetics

Q & A

Q. What regulatory considerations apply to non-clinical research on this compound?

  • Methodological Answer : Adhere to TSCA regulations for laboratory use. Document compliance with institutional biosafety committees (IBCs) and avoid human/animal exposure. Research-grade material must not be repurposed for therapeutic applications .

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